

5-Aminotetramethylrhodamine Succinimidyl Ester: Application Notes and Protocols for Amine-Reactive Labeling

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Compound of Interest

Compound Name: 5-Aminotetramethyl Rhodamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetramethylrhodamine succinimidyl ester (5-TAMRA-SE) is a widely utilized fluorescent dye for covalently labeling primary amine-containing biomolecules.^[1] As a single isomer of tetramethylrhodamine (TAMRA), 5-TAMRA-SE offers high purity and reproducibility, which is critical for demanding biological applications.^{[2][3]} Its succinimidyl ester (SE) functional group readily reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.^{[4][5]} This results in bright, orange-red fluorescent conjugates with excellent photostability, making them suitable for a variety of applications including fluorescence microscopy, flow cytometry, immunochemistry, and Fluorescence Resonance Energy Transfer (FRET) studies.^{[4][6]}

The pure single-isomer form of 5-TAMRA-SE provides better resolution during HPLC purification of labeled peptides and proteins compared to the mixed-isomer 5(6)-TAMRA-SE, ensuring greater consistency in labeling efficiency.^{[3][4]} While 6-TAMRA is more commonly used for nucleotide labeling, 5-TAMRA is the preferred choice for protein and peptide applications.^{[2][7]}

Physicochemical and Spectral Properties

A summary of the key quantitative data for 5-TAMRA-SE is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₅ N ₃ O ₇	[4][8]
Molecular Weight	527.5 g/mol	[4]
CAS Number	150810-68-7	[4][8]
Excitation Maximum (λ _{ex})	~540 - 565 nm	[4][8][9]
Emission Maximum (λ _{em})	~565 - 580 nm	[8][9]
Extinction Coefficient	~92,000 cm ⁻¹ M ⁻¹	[4]
Solubility	Soluble in anhydrous DMSO or DMF	[4]
Reactivity	Primary amines (pH 7-9)	[4]

Experimental Protocols

I. Preparation of Stock Solution

Materials:

- 5-TAMRA-SE
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Protocol:

- Bring the vial of 5-TAMRA-SE to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution by dissolving the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] For example, add 100 μL of DMSO to 1 mg of the dye.
- Vortex thoroughly to ensure the dye is completely dissolved.

- This stock solution should be prepared fresh for each labeling reaction as the succinimidyl ester is susceptible to hydrolysis.[\[1\]](#)[\[6\]](#) Protect the solution from light.

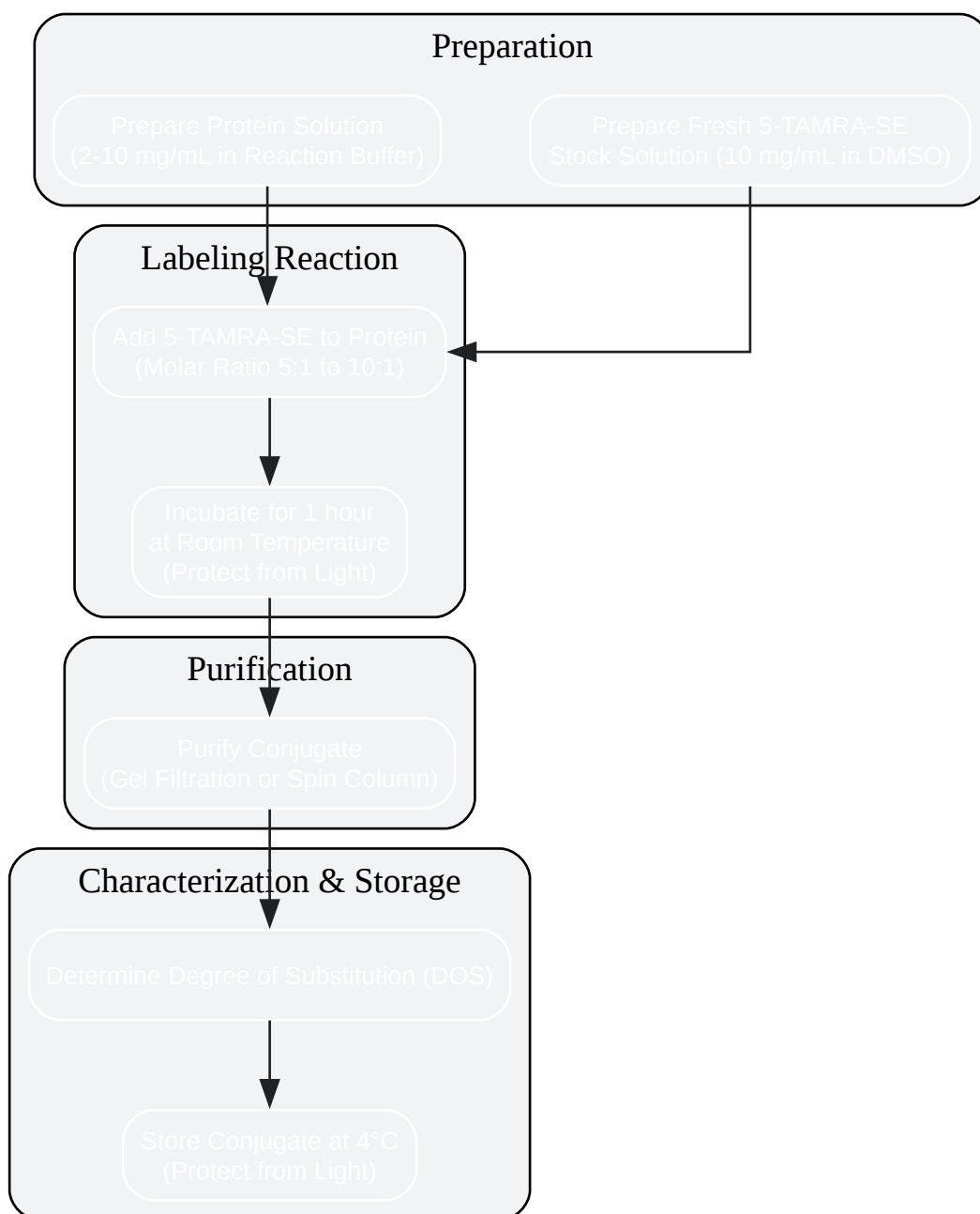
II. Protein Labeling Protocol

This protocol is optimized for labeling proteins such as IgG antibodies. The optimal dye-to-protein molar ratio may need to be determined empirically for other proteins and typically falls between 2:1 and 20:1.[\[6\]](#)[\[10\]](#)

Materials:

- Protein solution (2-10 mg/mL)
- Reaction Buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3)[\[1\]](#)
- 5-TAMRA-SE stock solution (10 mg/mL in DMSO)
- Purification column (e.g., Sephadex G-25 gel filtration column or spin desalting column)[\[1\]](#)
- Elution Buffer (e.g., phosphate-buffered saline, PBS)

Workflow for Protein Labeling:



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Workflow for amine-reactive labeling of proteins with 5-TAMRA-SE.

Protocol:

- Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.^{[5][10]} Ensure the buffer is free of primary amines such as Tris or glycine, as

these will compete with the labeling reaction.[6] If necessary, dialyze the protein solution against the Reaction Buffer.

- Perform the Conjugation Reaction:
 - Slowly add the 5-TAMRA-SE stock solution to the protein solution while gently vortexing. A common starting point is a 5-10 molar excess of the dye.[1] For IgG (MW ~150 kDa), a dye:protein molar ratio of 5:1 is often used.[5][10]
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
- Purify the Labeled Protein:
 - Prepare the gel filtration or spin desalting column according to the manufacturer's instructions, equilibrating it with the Elution Buffer.
 - Apply the reaction mixture to the column.
 - Elute the labeled protein with the Elution Buffer. The faster-running colored band will be the labeled protein, while the slower-running band contains the unconjugated dye.[10]
- Determine the Degree of Substitution (DOS):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of 5-TAMRA (~547 nm, A_{547}).[10]
 - Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law. A correction factor is needed for the A_{280} reading to account for the dye's absorbance at this wavelength.
 - The DOS is the molar ratio of the dye to the protein. An effective DOS for most applications is between 2 and 4.[6][10]
- Storage: Store the purified 5-TAMRA-labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[6][11]

III. Amine-Modified Oligonucleotide Labeling Protocol

Materials:

- Amine-modified oligonucleotide solution
- Labeling Buffer (0.1 M sodium tetraborate, pH 8.5)[[12](#)]
- 5-TAMRA-SE stock solution (200 µg in DMSO for 100 µg of oligonucleotide)[[12](#)]
- Ethanol
- 3 M Sodium Acetate
- Deionized water

Protocol:

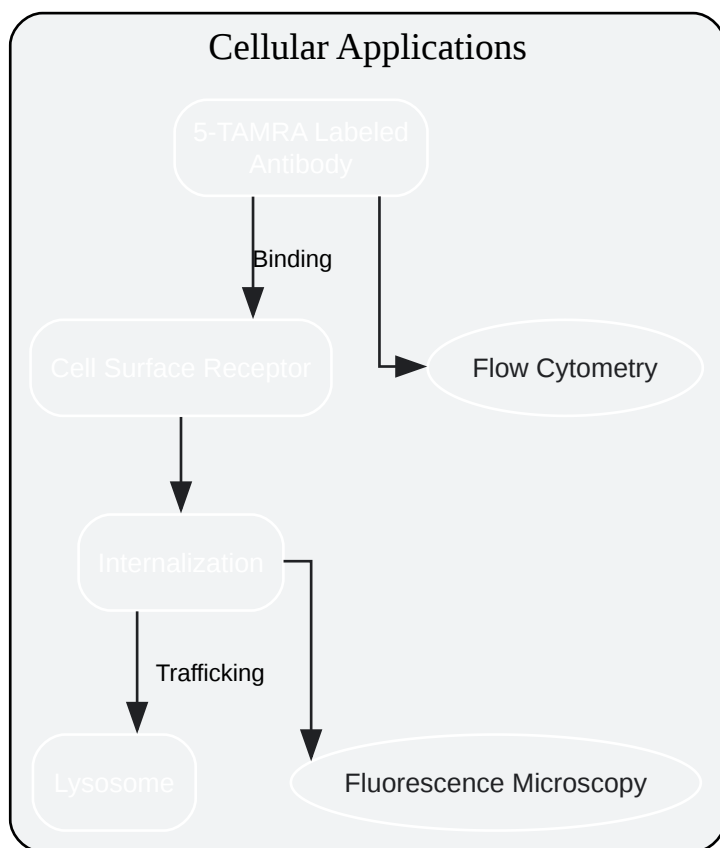
- Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the Labeling Buffer.
- Prepare the Dye: Freshly prepare the 5-TAMRA-SE solution in DMSO.[[12](#)]
- Perform the Conjugation Reaction:
 - Add the 5-TAMRA-SE solution to the oligonucleotide solution.
 - Incubate for a specified time at room temperature, protected from light.
- Purify the Labeled Oligonucleotide:
 - Precipitate the labeled oligonucleotide by adding sodium acetate and cold ethanol.
 - Incubate at -20°C for 30 minutes.[[12](#)]
 - Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with cold 70% ethanol.
 - Dry the pellet under vacuum.

- A second ethanol precipitation may be necessary to completely remove unreacted dye.
[13]
- Resuspend and Store: Resuspend the dried, labeled oligonucleotide in deionized water and store frozen at -20°C.[12]

Applications

The stable and bright fluorescence of 5-TAMRA conjugates makes them versatile tools in various biological research areas.

Signaling Pathway Visualization:



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Visualization of a labeled antibody binding to a cell surface receptor.

- Immunofluorescence: 5-TAMRA labeled antibodies are used to visualize the localization of specific proteins in cells and tissues via fluorescence microscopy.[\[4\]](#)[\[6\]](#)
- Flow Cytometry: Labeled antibodies or other proteins can be used to identify and quantify specific cell populations.[\[4\]](#)[\[6\]](#)
- Fluorescence Resonance Energy Transfer (FRET): 5-TAMRA can serve as an acceptor dye when paired with a suitable donor dye like fluorescein (FAM), enabling the study of molecular interactions.[\[4\]](#)[\[14\]](#)
- Enzyme Assays: It can be used to create fluorescent probes for detecting enzyme activity.[\[8\]](#)[\[15\]](#)

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	- Inactive dye (hydrolyzed) - Low protein concentration - Presence of primary amines in buffer	- Prepare fresh dye solution immediately before use. - Concentrate the protein solution to >2 mg/mL. - Dialyze the protein against an amine-free buffer (e.g., PBS, bicarbonate).
Precipitation of Protein during Labeling	- High concentration of organic solvent - Protein instability	- Add the dye solution slowly while vortexing. - Optimize the reaction buffer conditions.
High Background Fluorescence	- Incomplete removal of unconjugated dye	- Repeat the purification step (e.g., second gel filtration or ethanol precipitation).

Conclusion

5-Aminotetramethylrhodamine succinimidyl ester is a robust and versatile fluorescent probe for the amine-reactive labeling of a wide range of biomolecules. Its single-isomer formulation ensures high reproducibility, and its bright, photostable fluorescence makes it an excellent choice for numerous bio-imaging and bioanalytical applications. By following the detailed

protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and consistent labeling for their specific experimental needs.

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